2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 35700-73-3
VCID: VC8268088
InChI: InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14)
SMILES: CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

CAS No.: 35700-73-3

Cat. No.: VC8268088

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid - 35700-73-3

Specification

CAS No. 35700-73-3
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid
Standard InChI InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Standard InChI Key IZWOJXGLGRGZNL-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C
Canonical SMILES CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C

Introduction

Structural and Nomenclatural Analysis

Core Architecture

The compound’s backbone consists of a 2,3-dihydrobenzofuran system—a fused bicyclic structure with a benzene ring connected to a partially saturated furan moiety. Substituents include methyl groups at positions 2, 2, and 5, along with a carboxylic acid group at position 7 . This configuration creates a sterically crowded environment around the furan oxygen, influencing its electronic properties and reactivity.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid, reflecting the substituent positions and saturation state . The numbering begins at the oxygen atom in the furan ring, proceeding clockwise around the benzene moiety.

Molecular Descriptors

Key identifiers include:

PropertyValueSource
SMILESCC1(OC2=C(C1)C=C(C=C2C(=O)O)C)C
InChI KeyIZWOJXGLGRGZNL-UHFFFAOYSA-N
Molecular FormulaC12H14O3\text{C}_{12}\text{H}_{14}\text{O}_{3}
Exact Mass206.0943 g/mol

The SMILES string confirms the methyl groups’ positions and the carboxylic acid’s orientation . Computational models predict a planar benzene ring with a puckered dihydrofuran component .

Synthetic and Physicochemical Properties

Synthetic Routes

While explicit synthesis protocols are unavailable in public records, analogous dihydrobenzofurans are typically synthesized via:

  • Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

  • Friedel-Crafts alkylation to introduce methyl groups.

  • Oxidation of side chains to install the carboxylic acid .

Reaction optimization likely requires careful temperature control to prevent ring opening or decarboxylation.

Spectroscopic Signatures

Predicted spectral data based on structural analogs:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch) .

  • ¹H NMR: Three singlets for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.3 ppm), and a broad peak for the carboxylic acid (δ 10–12 ppm) .

ParameterAladdin Scientific ChemShuttle
Purity≥97%95%
Packaging100 mgCustom
Price$50–$100 (estimated)$300
StorageRoom temperature2–8°C

Discrepancies in storage conditions suggest batch-to-batch variability in stability profiles.

Regulatory Status

Classified as non-pharmaceutical grade, with explicit restrictions against medical or consumer use . Material Safety Data Sheets (MSDS) mandate:

  • Personal Protective Equipment (PPE): Gloves, goggles, and respirators .

  • Ventilation: Use in fume hoods to avoid inhalation .

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